molecular formula C6H10O3S B6193516 5,5-dimethyl-1lambda6-thiolane-1,1,3-trione CAS No. 2680530-30-5

5,5-dimethyl-1lambda6-thiolane-1,1,3-trione

Cat. No.: B6193516
CAS No.: 2680530-30-5
M. Wt: 162.2
InChI Key:
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Description

5,5-dimethyl-1lambda6-thiolane-1,1,3-trione is a sulfur-containing heterocyclic compound It is characterized by a thiolane ring with three oxygen atoms and two methyl groups attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-1lambda6-thiolane-1,1,3-trione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with sulfur monochloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-1lambda6-thiolane-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

5,5-dimethyl-1lambda6-thiolane-1,1,3-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-1lambda6-thiolane-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1lambda6-thiolane-1,1,3-trione
  • 1lambda6-thiolane-1,1,3-trione
  • 5,5-dimethyl-1lambda6-thiane-1,1,3-trione

Uniqueness

5,5-dimethyl-1lambda6-thiolane-1,1,3-trione is unique due to the presence of two methyl groups at the fifth carbon atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

CAS No.

2680530-30-5

Molecular Formula

C6H10O3S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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